molecular formula C26H18N4O3S B3537362 2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B3537362
M. Wt: 466.5 g/mol
InChI Key: NOTDDQNDWCETBF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, quinazolinone, and isoindole dione. Benzothiazole is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Quinazolinone is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a quinazoline ring . Isoindole dione, also known as phthalimide, is a heterocyclic compound consisting of a five-membered dihydroisoindole ring fused to a two-carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and quinazolinone rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl groups in the isoindole dione could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzothiazole and quinazolinone derivatives have been studied for their antimicrobial and anticancer activities .

properties

IUPAC Name

2-[3-[3-(1,3-benzothiazol-2-yl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c31-23-16-8-1-2-9-17(16)24(32)29(23)15-7-14-22-27-19-11-4-3-10-18(19)25(33)30(22)26-28-20-12-5-6-13-21(20)34-26/h1-6,8-13H,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTDDQNDWCETBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{3-[3-(1,3-benzothiazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

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